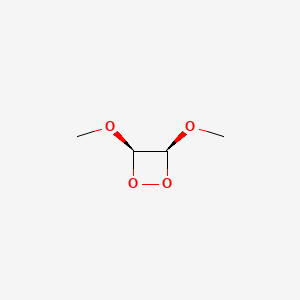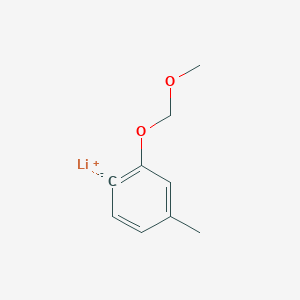
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is a chemical compound known for its unique structure and reactivity It features a nitrobenzene sulfonyl group attached to an oxaziridine ring, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate oxaziridine precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might include recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form sulfonyl oxaziridines.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions
Major Products Formed
Oxidation: Sulfonyl oxaziridines.
Reduction: Amino derivatives.
Substitution: Various sulfonamide or sulfonate esters
Scientific Research Applications
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and introduce functional groups into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the oxaziridine ring.
2-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
4-Nitrobenzenesulfonamide: Contains the sulfonamide group instead of the sulfonyl chloride
Uniqueness
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is unique due to the presence of both the oxaziridine ring and the nitrobenzene sulfonyl group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
63160-15-6 |
|---|---|
Molecular Formula |
C13H10N2O5S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C13H10N2O5S/c16-14(17)11-6-8-12(9-7-11)21(18,19)15-13(20-15)10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
ZVKWENRNBURNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)


![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)

![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)




